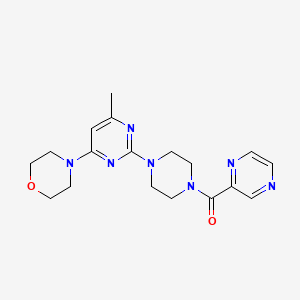

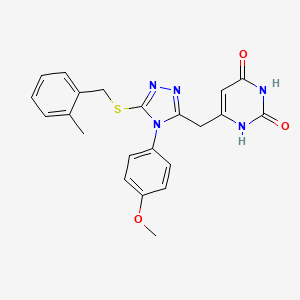

![molecular formula C7H4F2N2S B2910396 5,6-Difluorobenzo[d]thiazol-2-amine CAS No. 352214-93-8](/img/structure/B2910396.png)

5,6-Difluorobenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

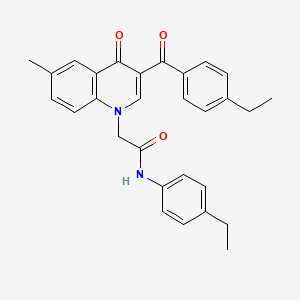

5,6-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S . It has an average mass of 186.182 Da .

Synthesis Analysis

The synthesis of thiazol-2-amines, such as this compound, can be achieved via the Mannich reaction with secondary amines . The thiazole ring is a part of the vitamin B (thiamine) structure and is used to obtain free carbene particles and complexed with transition metals .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles, including this compound, have been used in various chemical reactions. For instance, they are used to obtain free carbene particles and complexed with transition metals . They also serve as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.18 .科学的研究の応用

Photovoltaic Material Development

5,6-Difluorobenzo[c][1,2,5]thiadiazole-based conjugated donor-acceptor polymers have been investigated for their potential in photovoltaic applications. The introduction of substituents like fluorine atoms and branched alkyl chains has demonstrated significant impacts on material properties and photovoltaic performance. These materials have been shown to exhibit good π–π stacking and power conversion efficiencies over 6% in bulk heterojunction solar cells, marking their relevance in solar energy conversion technologies (Wang et al., 2013).

Synthon in Drug Discovery

1,3-Dibromo-1,1-difluoro-2-propanone, a synthon incorporating 5,6-Difluorobenzo[d]thiazol-2-amine structure, has been utilized in the chemoselective preparation of 4-Bromodifluoromethyl thiazoles. This synthon is particularly valuable in drug discovery due to its ability to introduce a bromodifluoromethyl group at specific positions in thiazole, enabling further transformations such as Br/F exchange, which are beneficial in radiopharmaceuticals (Colella et al., 2018).

Supramolecular Chemistry

Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of binding dynamics, leading to the creation of anhydrous and hydrated multicomponent organic acid–base adducts. These compounds display complex hydrogen bonding and crystal packing patterns, contributing to the field of supramolecular chemistry and crystal engineering (Jin et al., 2012).

Anti-cancer Research

Isoxazole derivatives of this compound have shown significant anticancer activity, particularly against the Colo205 cell line. These compounds have been noted to induce G2/M cell cycle arrest and alter mitochondrial protein levels, thereby promoting apoptosis through the expression of caspases. This highlights their potential as small-molecule activators of p53, offering a promising avenue for cancer treatment (Kumbhare et al., 2014).

作用機序

Target of Action

The primary target of 5,6-Difluorobenzo[d]thiazol-2-amine is related to anti-tubercular activity . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with the targetDprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .

Biochemical Pathways

The inhibition of dpre1 enzyme disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall .

Result of Action

The result of the action of this compound is the inhibition of the growth of M. tuberculosis . This is achieved through the disruption of the biosynthesis of arabinogalactan, leading to a compromised mycobacterial cell wall .

将来の方向性

The future directions for 5,6-Difluorobenzo[d]thiazol-2-amine and similar compounds could involve further refinement of their microbiological profile and hit-to-lead optimization . Thiazoles are present in more than 18 FDA-approved drugs, indicating their potential for further pharmaceutical applications .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .

Cellular Effects

Benzothiazole derivatives have been reported to have antitumor effects by binding to DNA and inhibiting the replication of cancer cells .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5,6-difluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJNALXNNMUKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352214-93-8 |

Source

|

| Record name | 5,6-difluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

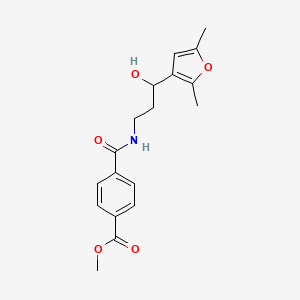

![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)

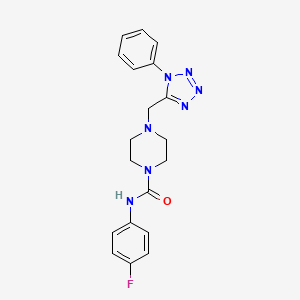

![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)

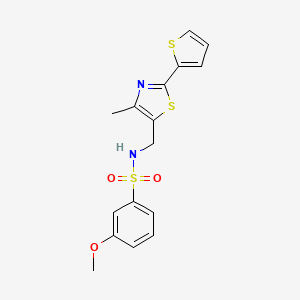

![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)